molecular formula C10H14ClNO B13039512 (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Cat. No.: B13039512
M. Wt: 199.68 g/mol
InChI Key: TVIZKHYDNFUQMC-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    4-Chloro-2-methylphenylpropan-2-OL: Lacks the amino group, resulting in different chemical properties.

    1-Amino-1-phenylpropan-2-OL: Lacks the chloro and methyl substituents on the phenyl ring.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

TVIZKHYDNFUQMC-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

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